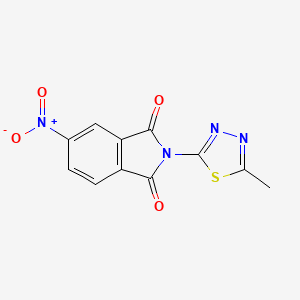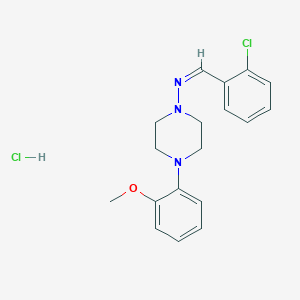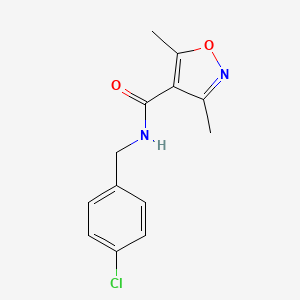![molecular formula C19H16N4O B5529770 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile](/img/structure/B5529770.png)
4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzodiazepines are a class of compounds well-known for their psychoactive properties, which have been extensively studied for their potential applications in medicine and material science. Although direct information on "4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile" is scarce, the research on benzodiazepines and their derivatives, including the study of their synthesis, molecular structure, chemical reactions, and properties, provides valuable insights into their characteristics and potential applications.
Synthesis Analysis
The synthesis of benzodiazepine derivatives typically involves multi-step chemical processes, including the formation of key intermediates and the introduction of various functional groups to achieve the desired structural and chemical properties. For example, Soldatenkov et al. (2013) discuss the synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives through the rearrangement of 1,2,3,4-tetrahydroisoquinolinium quaternary salts by base action, indicating complex synthetic pathways that might be relevant to our compound of interest (Soldatenkov et al., 2013).
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives is crucial for their chemical behavior and biological activity. Advanced computational and analytical techniques, such as X-ray crystallography and NMR spectroscopy, are employed to elucidate the configurations, conformations, and stereochemistry of these compounds. For instance, the study by Chen et al. (2011) on the enantioselective synthesis of benzodiazepines highlights the significance of stereochemistry in determining the activity and selectivity of these molecules (Chen et al., 2011).
Chemical Reactions and Properties
Benzodiazepines undergo various chemical reactions, reflecting their reactivity and interaction with different chemical agents. The study of these reactions provides insights into the functional groups' reactivity, the stability of the benzodiazepine core, and the compound's overall chemical behavior. Research on similar compounds, such as the work by D'souza et al. (2011), who explored the cycloaddition reactions of benzodiazepines, sheds light on the chemical versatility and reactivity of these molecules (D'souza et al., 2011).
Physical Properties Analysis
The physical properties of benzodiazepines, including their melting points, solubility, and crystal structure, are essential for their processing, formulation, and application. These properties are influenced by the molecular structure and the presence of specific functional groups.
Chemical Properties Analysis
The chemical properties of benzodiazepines, such as acidity/basicity, electrophilic and nucleophilic sites, and the presence of hydrogen bond donors and acceptors, play a crucial role in their biological activity and interaction with biological targets. Studies on the basicities and chemical transformations of benzodiazepine derivatives, like the work by Bogat-skii et al. (1981), provide valuable information on the chemical behavior of these compounds under different conditions (Bogat-skii et al., 1981).
Propiedades
IUPAC Name |
4-[[(2,4-dimethyl-1,5-benzodiazepin-3-ylidene)amino]oxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-13-19(14(2)22-18-6-4-3-5-17(18)21-13)23-24-12-16-9-7-15(11-20)8-10-16/h3-10H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGATYKWHVEAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1=NOCC3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(5-methyl-2-furyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5529697.png)


![3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5529728.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-1-oxaspiro[4.5]dec-3-ylacetamide](/img/structure/B5529732.png)
![(1S*,5R*)-3-benzoyl-6-(4,4,4-trifluorobutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5529736.png)

![2-[1-(1,4-dioxan-2-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5529746.png)
![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5529752.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5529781.png)

![1-[(dimethylamino)sulfonyl]-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5529793.png)
